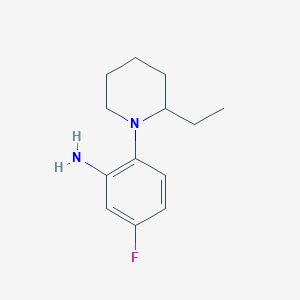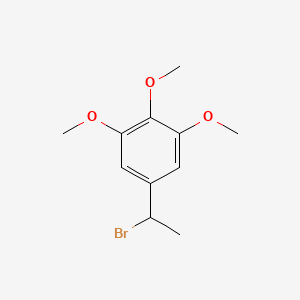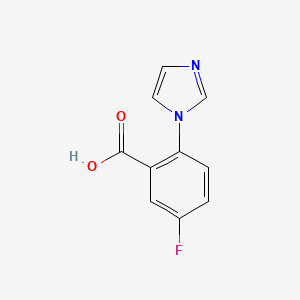![molecular formula C15H14N2O3 B1438412 3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1094299-09-8](/img/structure/B1438412.png)
3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
The compound “3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid” has a CAS Number of 1094299-09-8 and a molecular weight of 270.29 . Its IUPAC name is 3-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O3/c1-9-5-12-13(6-10(9)2)17(8-16-12)7-11-3-4-20-14(11)15(18)19/h3-6,8H,7H2,1-2H3,(H,18,19) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Antimicrobial and Antitumor Activities
- Research on derivatives of furan-2-carboxylic acid has shown promising antimicrobial and antitumor activities. For instance, new compounds synthesized from reactions involving furan-2-carbaldehyde derivatives exhibited significant antitumor screening, with some compounds showing superior activity compared to standard drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020). Additionally, the synthesis of novel compounds involving furan-2-carboxylic acid derivatives has demonstrated notable antimicrobial properties, indicating their potential in developing new antimicrobial agents (Dias et al., 2015).
Synthesis and Reactivity
- Studies have detailed the synthesis and reactivity of furan-2-carboxylic acid derivatives, leading to the creation of a variety of heterocyclic compounds. These include the synthesis of heterocycles from arylation products of unsaturated compounds, offering insights into the preparation of thiadiazole, oxadiazole, and triazolothiadiazole derivatives (Gorak et al., 2009). The research demonstrates the versatility of furan-2-carboxylic acid derivatives in synthesizing a range of biologically active compounds.
Material Science Applications
- In material science, the reactivity of furan-2-carboxylic acid derivatives has been utilized in the synthesis of biobased polymers and materials. For example, the lipase-catalyzed synthesis of oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols presents a green method for producing biobased oligoesters with potential application as macromonomers (Cruz-Izquierdo et al., 2015). This research highlights the environmental benefits and potential commercial applications of furan-2-carboxylic acid derivatives in producing sustainable materials.
properties
IUPAC Name |
3-[(5,6-dimethylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-12-13(6-10(9)2)17(8-16-12)7-11-3-4-20-14(11)15(18)19/h3-6,8H,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBHCEWHUHISSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=C(OC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



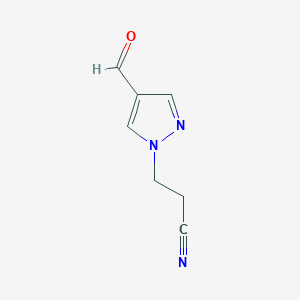
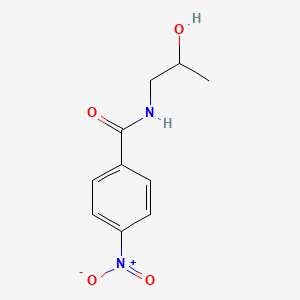
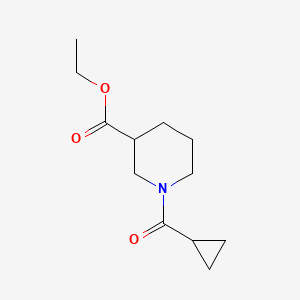
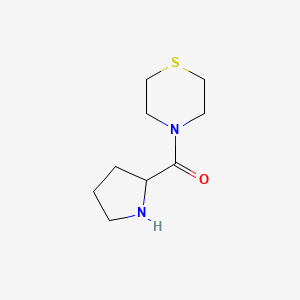
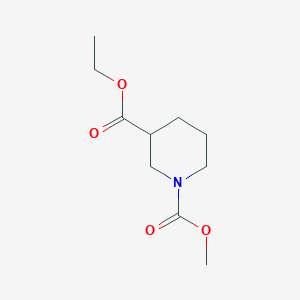
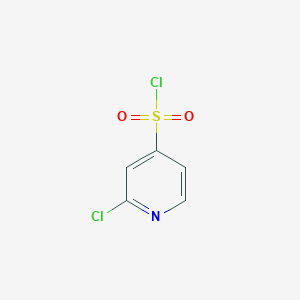
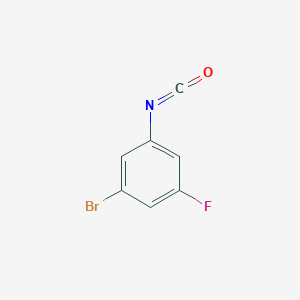
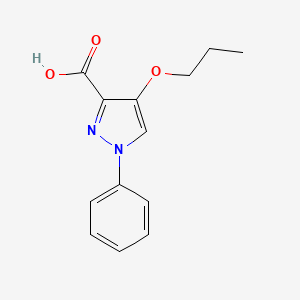
amine](/img/structure/B1438340.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)
